1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol

Description

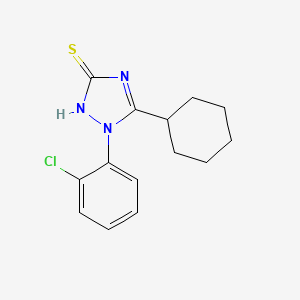

1-(2-Chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 1, a cyclohexyl group at position 5, and a thiol (-SH) moiety at position 2.

The 2-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the bulky cyclohexyl substituent could impact steric effects and solubility.

Properties

IUPAC Name |

2-(2-chlorophenyl)-3-cyclohexyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S/c15-11-8-4-5-9-12(11)18-13(16-14(19)17-18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUJANZMXNREPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=S)NN2C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with cyclohexylamine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to modify the triazole ring or the substituents.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

Materials Science: The compound is explored for its use in the development of new materials with unique properties.

Biological Studies: It is used in research to understand its interaction with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk : The cyclohexyl group in the target compound introduces significant steric bulk compared to methyl or ethyl substituents, likely reducing solubility but enhancing membrane permeability .

- Chlorine Position : Ortho-substituted chlorophenyl groups (as in the target compound) may increase steric hindrance and lipophilicity compared to meta-substituted analogs, affecting receptor binding .

- Thiol vs. Thione : The thiol (-SH) group in the target compound offers redox flexibility, whereas thione (-S-) derivatives prioritize stability, as seen in 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thione .

Antiradical and Antioxidant Potential

- Alkyl Derivatives of 5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Exhibited moderate DPPH radical scavenging activity (IC₅₀: 45–80 μM), attributed to the pyrazole moiety’s electron-donating capacity . The target compound’s cyclohexyl group may hinder radical interaction due to steric effects.

- S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol : Demonstrated promising molecular docking scores against antioxidant enzymes, suggesting pyrrole enhances binding affinity . The cyclohexyl group’s contribution remains untested but could modulate bioavailability.

Biological Activity

1-(2-Chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol (CAS No. 721416-88-2) is a compound belonging to the class of 1,2,4-triazoles. It possesses a thiol group at the 3-position and is characterized by a chlorophenyl and cyclohexyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antibacterial, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN3S, with a molecular weight of 293.81 g/mol. The presence of the thiol group (-SH) suggests reactivity that can be exploited in various chemical reactions, including thiol-ene click reactions which are useful for synthesizing complex molecules.

Antifungal and Antibacterial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad antifungal and antibacterial activities. Specifically, derivatives of triazoles have been shown to inhibit the growth of various pathogens. For instance, studies have highlighted that certain triazole derivatives can effectively target fungal enzymes or bacterial cell wall synthesis .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In a study assessing COX-1 and COX-2 inhibition, it was found to be a selective COX-2 inhibitor with an IC50 value of 20.5 µM . This selectivity is significant as it suggests a lower risk of gastrointestinal side effects compared to non-selective NSAIDs like indomethacin.

Table 1: Comparative COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Indomethacin | 0.65 | 29.6 | High |

| This compound | >100 | 20.5 | Moderate |

Anticancer Activity

The compound has also shown promise in cancer research. Studies using various cancer cell lines demonstrated that it exhibits cytotoxic effects against melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma IGR39 | 15 |

| MDA-MB-231 (Breast Cancer) | 25 |

| Panc-1 (Pancreatic Cancer) | 30 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Reactive Oxygen Species (ROS) Modulation: It has been suggested that triazole derivatives can modulate oxidative stress levels in cells.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of triazole derivatives in clinical settings:

- Study on Inflammatory Models: A carrageenan-induced paw edema model demonstrated significant reduction in inflammation when treated with the compound compared to controls .

- Cancer Treatment Trials: In vitro studies showed that treatment with triazole derivatives led to reduced tumor growth rates in melanoma models .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-5-cyclohexyl-1H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with substituted hydrazines or via nucleophilic substitution of triazole precursors. For example, describes solvent-free reactions under controlled heating (150°C) to form triazole-thiol derivatives. Key steps include:

- Using 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol as a precursor.

- Reacting with 2-chlorophenyl and cyclohexyl substituents under reflux in ethanol or PEG-400 media.

- Monitoring reaction progress via TLC and purification via recrystallization (e.g., using ethanol or aqueous acetic acid) .

Q. How can spectroscopic techniques (¹H-NMR, IR) validate the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Look for characteristic peaks:

- Aromatic protons (2-chlorophenyl) at δ 7.2–7.8 ppm.

- Cyclohexyl protons as multiplet signals at δ 1.2–2.5 ppm.

- Thiol (-SH) proton as a singlet around δ 3.5–4.5 ppm (may shift due to hydrogen bonding) .

- IR : Confirm the presence of C=S (thiol) stretch at 600–700 cm⁻¹ and N-H stretches (triazole ring) at 3200–3400 cm⁻¹ .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF), alcohols (ethanol, methanol), and chlorinated solvents (dichloromethane). For quantitative solubility analysis, use UV-Vis spectroscopy at λmax (~250–300 nm for triazole-thiol derivatives) with calibration curves .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Use SHELXTL or SHELXL () for structure refinement.

- Key parameters: Monitor torsion angles between the triazole ring and 2-chlorophenyl/cyclohexyl groups to confirm spatial orientation.

- Validate hydrogen bonding interactions (e.g., S–H···N) using OLEX2 or Mercury software .

Q. What computational approaches are effective for predicting biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., SARS-CoV-2 helicase, ).

- Use ADME analysis (SwissADME) to predict pharmacokinetics, focusing on LogP (lipophilicity) and bioavailability scores.

- Cross-validate docking results with experimental IC₅₀ assays .

Q. How do steric effects from the cyclohexyl group influence reactivity in substitution reactions?

- Methodological Answer :

- Compare reaction kinetics of the cyclohexyl-substituted triazole with non-bulky analogs (e.g., methyl or phenyl groups).

- Use DFT calculations (Gaussian 09) to analyze steric maps and transition-state geometries.

- Experimentally, monitor reaction rates via HPLC under identical conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to address them?

- Methodological Answer :

- Verify purity via elemental analysis (C, H, N, S % within ±0.4% of theoretical values, as in ).

- Cross-reference with crystallographic data () to confirm molecular packing effects, which may alter thermal properties.

- Replicate synthesis under inert atmospheres to exclude oxidation byproducts .

Methodological Tables

Table 1 : Key Spectral Signatures for Structural Validation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H-NMR | δ 7.2–7.8 ppm (aromatic), δ 1.2–2.5 ppm (cyclohexyl) | |

| IR | 600–700 cm⁻¹ (C=S), 3200–3400 cm⁻¹ (N-H) | |

| LC-MS | [M+H]⁺ at m/z 310–315 (exact mass dependent on isotopes) |

Table 2 : Computational Parameters for Docking Studies

| Software | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| AutoDock Vina | SARS-CoV-2 Helicase | ≤ -7.5 (favorable binding) | |

| Schrödinger | CYP450 Enzymes | ∆G ≤ -6.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.